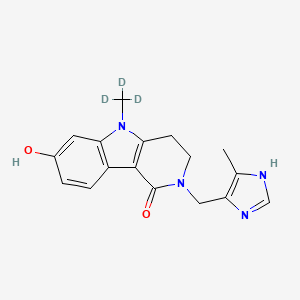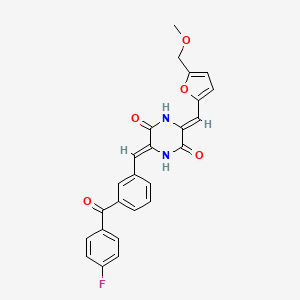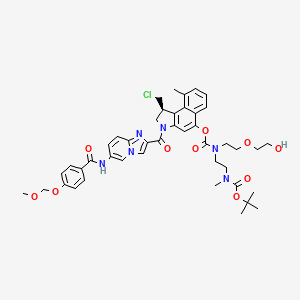
MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D is a cleavable antibody-drug conjugate (ADC) linker used in the synthesis of antibody-drug conjugates. These conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. The compound is known for its ability to link an antibody to a cytotoxic drug, facilitating the delivery of the drug directly to cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps include:
Protection of amine groups: Using Boc (tert-butoxycarbonyl) to protect the amine groups.
Coupling reactions: Utilizing reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) for coupling reactions.
Deprotection: Removing the Boc protecting group under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of automated reactors, and stringent quality control measures to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under controlled conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further functionalization or as intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Facilitates the study of biological processes by enabling targeted delivery of drugs to specific cells.
Medicine: Integral in the development of targeted cancer therapies, improving the efficacy and reducing the side effects of chemotherapy.
Industry: Used in the production of biopharmaceuticals and other high-value chemicals.
Mécanisme D'action
The mechanism of action of MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D involves its role as a cleavable linker in ADCs. The compound links an antibody to a cytotoxic drug, which is then delivered to cancer cells. Upon reaching the target cells, the linker is cleaved, releasing the cytotoxic drug to exert its effects. The molecular targets and pathways involved include the specific binding of the antibody to cancer cell antigens, followed by internalization and cleavage of the linker .
Comparaison Avec Des Composés Similaires
Similar Compounds
- MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-C
- MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-E
Uniqueness
MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D stands out due to its specific cleavable properties, which allow for precise control over the release of the cytotoxic drug. This feature enhances the efficacy and safety of ADCs compared to other linkers that may not offer the same level of control .
Propriétés
Formule moléculaire |
C44H51ClN6O10 |
|---|---|
Poids moléculaire |
859.4 g/mol |
Nom IUPAC |
tert-butyl N-[2-[[(1S)-1-(chloromethyl)-3-[6-[[4-(methoxymethoxy)benzoyl]amino]imidazo[1,2-a]pyridine-2-carbonyl]-9-methyl-1,2-dihydrobenzo[e]indol-5-yl]oxycarbonyl-[2-(2-hydroxyethoxy)ethyl]amino]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C44H51ClN6O10/c1-28-8-7-9-33-36(60-43(56)49(18-20-58-21-19-52)17-16-48(5)42(55)61-44(2,3)4)22-35-39(38(28)33)30(23-45)24-51(35)41(54)34-26-50-25-31(12-15-37(50)47-34)46-40(53)29-10-13-32(14-11-29)59-27-57-6/h7-15,22,25-26,30,52H,16-21,23-24,27H2,1-6H3,(H,46,53)/t30-/m1/s1 |
Clé InChI |
VQQZUHVNVDPTLO-SSEXGKCCSA-N |
SMILES isomérique |
CC1=C2C(=CC=C1)C(=CC3=C2[C@@H](CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)OCOC)CCl)OC(=O)N(CCN(C)C(=O)OC(C)(C)C)CCOCCO |
SMILES canonique |
CC1=C2C(=CC=C1)C(=CC3=C2C(CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)OCOC)CCl)OC(=O)N(CCN(C)C(=O)OC(C)(C)C)CCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


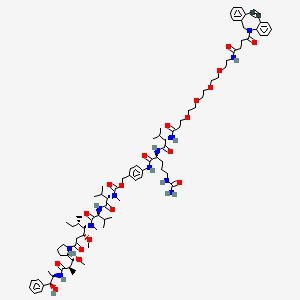
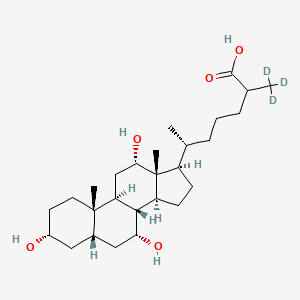
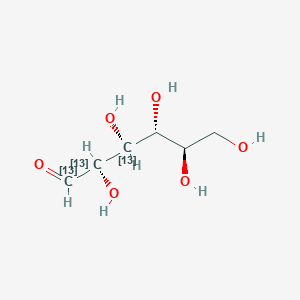
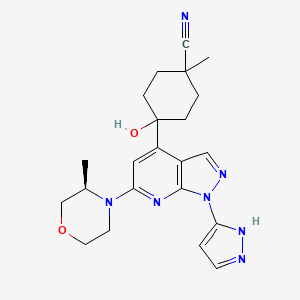
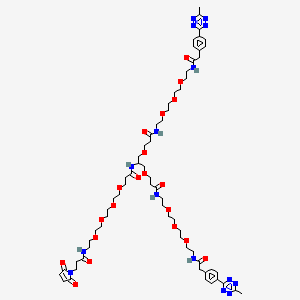
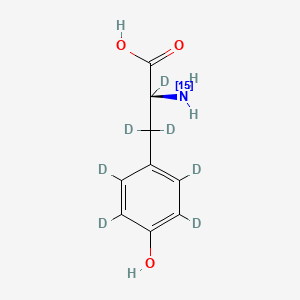
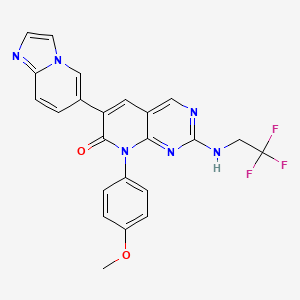
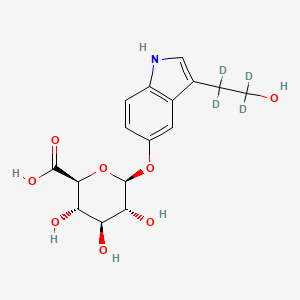
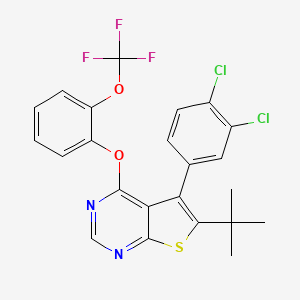

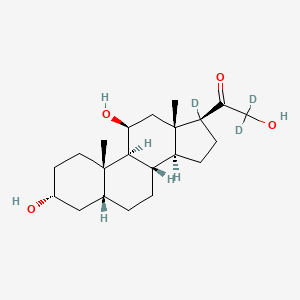
![N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine;trihydrochloride](/img/structure/B12417341.png)
